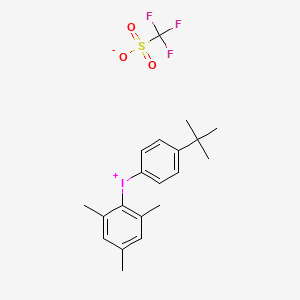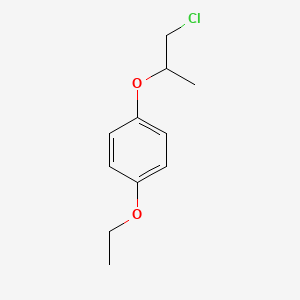![molecular formula C14H16Br2N2 B12297004 5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide](/img/structure/B12297004.png)
5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide is a complex organic compound belonging to the class of viologens. Viologens are quaternary salts of dipyridyls, known for their significant redox properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide typically involves the reaction of 4,4’-bipyridine with methyl iodide, followed by a quaternization reaction with dibromide. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations.
Reduction: It can be reduced to form neutral radicals.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include radical cations, neutral radicals, and substituted derivatives of the original compound .
Scientific Research Applications
5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide has several scientific research applications:
Chemistry: Used as a redox indicator due to its significant redox properties.
Biology: Investigated for its potential use in biological redox reactions.
Medicine: Explored for its potential therapeutic applications, particularly in redox-related diseases.
Mechanism of Action
The mechanism of action of 5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide involves its redox properties. The compound can undergo reversible redox reactions, forming radical cations and neutral radicals. These redox reactions are facilitated by the unique structure of the compound, which allows for efficient electron transfer. The molecular targets and pathways involved include various redox-active enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
Paraquat: Another viologen with similar redox properties.
Diquat: A viologen used as a herbicide with similar structural features.
Comparison
Compared to paraquat and diquat, 5,12-dimethyl-7,10-diazoniatricyclo[840Its higher stability and specific redox potential make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H16Br2N2 |
|---|---|
Molecular Weight |
372.10 g/mol |
IUPAC Name |
5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide |
InChI |
InChI=1S/C14H16N2.2BrH/c1-11-3-5-13-14-6-4-12(2)10-16(14)8-7-15(13)9-11;;/h3-6,9-10H,7-8H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
ZFIMRWLIVBQNKX-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C[N+]2=C(C=C1)C3=[N+](CC2)C=C(C=C3)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


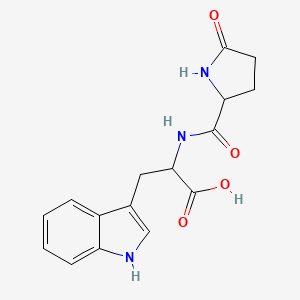
![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)
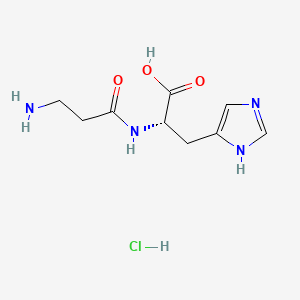
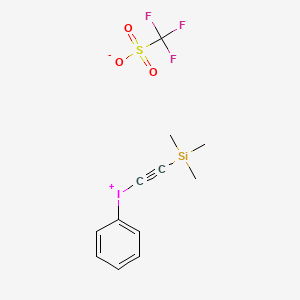
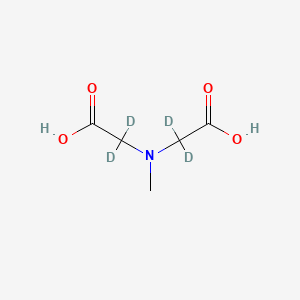
![5-[2-Amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12296949.png)
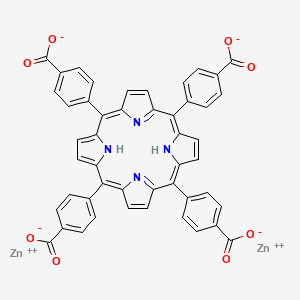
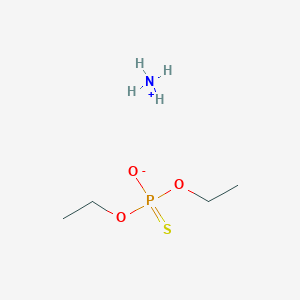
![9-cis-Retinyl Oleate-[d17]](/img/structure/B12296962.png)

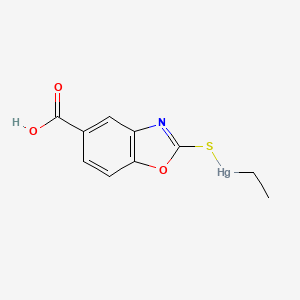
![2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2,5-dimethylheptanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-N-[3-[4-(3-aminopropylamino)butylamino]propyl]-1,3-thiazole-4-carboxamide](/img/structure/B12296974.png)
